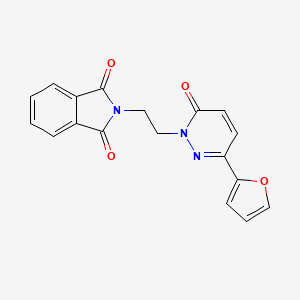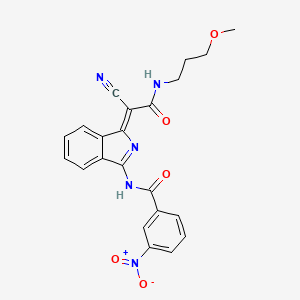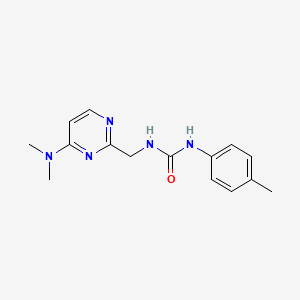![molecular formula C10H20ClN B2553836 (1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride CAS No. 2343964-45-2](/img/structure/B2553836.png)
(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
In the first paper, the synthesis of a chiral molecule, which is optically active in the excited state, is described. The molecule, 3-(1nπ*)-(1S,6R)-bicyclo[4.4.0]decane-3,8-dione, is synthesized through a 10-step process starting from 2,6-dimethoxynaphthalene. This process involves low-temperature photooxygenation and yields a product with an enantiomeric excess greater than 98% .
The second paper details the asymmetric synthesis of (1R,2S)- and (1S,2R)-1-amino-cis-3-azabicyclo[4.4.0]decan-2,4-dione hydrochlorides, which are bicyclic glutamic acid derivatives. The synthesis uses a Strecker reaction with a chiral auxiliary and achieves the ring closure through an addition-elimination reaction .
The third paper presents the preparation of (1R,8S)- and (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one, which are potential precursors for anatoxin-a synthesis. The synthesis involves the resolution of a racemic mixture using lipase-catalyzed asymmetric acylation, followed by treatment with NH4OH/MeOH to afford the β-lactams with high enantiomeric excess .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the papers are determined using NMR spectroscopy and X-ray diffraction. These techniques help assign the absolute configurations of the synthesized compounds and confirm their three-dimensional arrangements .
Chemical Reactions Analysis
The papers describe various chemical reactions, including photooxygenation, Strecker reactions, asymmetric acylation, and reduction reactions. These reactions are crucial for the synthesis of the bicyclic compounds and their derivatives, which are structurally related to "(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride" .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride" are not directly discussed, the properties of similar compounds can be inferred. For example, the optical activity and chirality of these compounds are significant, as evidenced by the high enantiomeric excesses and the use of chiral auxiliaries in their synthesis. The stability of the excited states and the absence of substantial racemization are also notable properties .
Scientific Research Applications
Nitrogen Heterocycles in Pharmaceuticals
Nitrogen heterocycles are crucial structural components in pharmaceuticals, with a significant percentage of small-molecule drugs containing such structures. These compounds, including bicyclic amines, play vital roles in the efficacy and mechanism of action of many drugs. The structural diversity and substitution patterns of nitrogen heterocycles, including bicyclic amines, influence their pharmacological properties. This emphasizes the importance of understanding and exploring these compounds for pharmaceutical applications (Vitaku, Smith, & Njardarson, 2014).
Environmental Science: Sorbent Applications
In environmental science, amine-functionalized sorbents, which could theoretically include derivatives of bicyclic amines like "(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride," are investigated for their efficiency in removing contaminants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These studies are critical for developing more effective water treatment technologies that can address persistent organic pollutants (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Chemistry: Corrosion Inhibition
In the field of chemistry, quinoline and its derivatives, which share structural similarities with bicyclic amines, are studied for their corrosion inhibition properties. These compounds form stable chelating complexes with metallic surfaces, protecting them from corrosion. This application is vital for extending the lifespan of metal components in various industrial systems (Verma, Quraishi, & Ebenso, 2020).
Food Safety: Formation and Risk Assessment
Research on the formation and risk assessment of carcinogenic heterocyclic amines (HAs) in cooked meats highlights the significance of understanding the chemical properties and reactions of compounds like bicyclic amines. These studies are essential for developing strategies to minimize exposure to potentially harmful compounds through dietary intake, thereby reducing associated cancer risks (Knize & Felton, 2005).
Safety and Hazards
properties
IUPAC Name |
(1S,8S,9R)-bicyclo[6.2.0]decan-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-10-7-8-5-3-1-2-4-6-9(8)10;/h8-10H,1-7,11H2;1H/t8-,9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTOXTLDGYETFY-OAINAWNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(CC1)CC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@H]2[C@@H](CC1)C[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)
![5h,6h,7h-Pyrrolo[1,2-c]imidazole](/img/structure/B2553764.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2553765.png)
![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)
![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)
![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)
![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)
